Studies have shown that BHDU possesses some antimicrobial activity against certain bacteria and fungi []. However, further research is needed to understand the mechanisms of this activity and its potential applications in medicine or other fields.
BHDU is being investigated for its potential effects on cell interactions. Some studies suggest that it may influence cell adhesion and migration []. However, more research is required to fully understand these effects and their potential implications.
Bis(11-hydroxyundecyl) disulfide is an organic compound characterized by its unique structure, which consists of two 11-hydroxyundecyl groups connected by a disulfide bond. Its molecular formula is and it has a molecular weight of approximately 406.74 g/mol . This compound is notable for its potential applications in various fields, particularly in materials science and biochemistry.
Synthesis of Bis(11-hydroxyundecyl) disulfide typically involves:
Bis(11-hydroxyundecyl) disulfide has several applications:
Several compounds share structural similarities with Bis(11-hydroxyundecyl) disulfide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dodecanethiol | Thiol | Simple linear structure without hydroxyl groups |
Octadecyl disulfide | Disulfide | Longer carbon chain; lacks hydroxyl functionality |
11-Hydroxyundecanoic acid | Fatty acid | Contains a carboxylic acid group instead of a disulfide |
1,8-Octanedithiol | Dithiol | Contains two thiol groups without hydroxyl functionality |
Bis(11-hydroxyundecyl) disulfide stands out due to its dual functionality—combining both hydroxy and disulfide characteristics, which enhances its potential for specific applications in biochemistry and materials science.
The synthesis of bis(11-hydroxyundecyl) disulfide primarily relies on oxidative coupling of 11-mercapto-1-undecanol. Multiple approaches have been developed to achieve this transformation efficiently:
Iodine (I₂) serves as both oxidant and catalyst in aerobic conditions. In wet acetonitrile (1:5 H₂O/CH₃CN), thiols react rapidly with 0.5 equivalents of iodine to form disulfides in >95% yield. This method avoids overoxidation and tolerates diverse functional groups, including electron-withdrawing and donating substituents.
Key Advantages
Dimethyl sulfoxide (DMSO) in combination with hydriodic acid (HI) enables thiol oxidation under mild, acidic conditions. A 3:1 molar ratio of DMSO to HI achieves near-quantitative yields at room temperature. The mechanism involves intermediate formation of sulfur-centered radicals, which couple to form disulfides.
Parameter | Value |
---|---|
DMSO:HI Ratio | 3:1 (mmol) |
Solvent | Ethanol |
Temperature | 25°C |
Reaction Time | 30 minutes |
Mechanistic Insight
HI reacts with DMSO to generate active sulfur species (e.g., I⁻ or DMSO·⁺ intermediates), which oxidize thiols to disulfides while releasing dimethyl sulfide (DMS).
Hydrogen peroxide (H₂O₂) with methyltrioxorhenium(VII) (MTO) catalyzes disulfide formation via intermediates such as thiosulfinates (RS(O)SR) and thiosulfonates (RSO₂SR). While less commonly used for bis(11-hydroxyundecyl) disulfide, this method highlights the compound’s stability under controlled oxidation.
Limitations
Phase-transfer catalysis (PTC) enhances reaction rates and yields for disulfide synthesis by facilitating nucleophilic substitutions between organic and aqueous phases.
TBAB facilitates the reaction of sec-butyl chloride with sulfur and sodium hydroxide to form sec-butyl disulfide. Adapted for bis(11-hydroxyundecyl) disulfide synthesis, this approach uses:
Reaction Scheme
$$
2 \text{HS-(CH}2\text{)}{10}\text{CH}2\text{OH} \xrightarrow{\text{S, NaOH, TBAB}} \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + 2\text{H}2\text{O}
$$
Flow reactors optimize PTC processes by reducing reaction times and improving scalability. For example, disodium disulfide reacts with alkyl halides in the presence of quaternary ammonium salts to form disulfides within minutes.
Advantages Over Batch Methods
The terminal hydroxyl groups enable diverse functionalization, critical for tailoring material properties.
Reaction with acyl chlorides or anhydrides converts hydroxyl groups to esters. For example:
$$
2 \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + \text{RCOCl} \rightarrow \text{RCO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OCOR} + 2\text{HCl}
$$
Applications
Acid-catalyzed reaction with carbonyl compounds (e.g., aldehydes) protects hydroxyl groups as acetals. This strategy is reversible under acidic conditions, enabling temporary masking during synthesis.
Example Reaction
$$
2 \text{HO-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{OH} + \text{O=CH}2 \xrightarrow{\text{H}^+} \text{OCH}2\text{-(CH}2\text{)}{10}\text{CH}2\text{S-S-(CH}2\text{)}{10}\text{CH}2\text{CH}2\text{O} + \text{H}2\text{O}
$$
While bis(11-hydroxyundecyl) disulfide’s hydroxyl groups are typically unmasked, strategic deprotection is essential when intermediates require protection during synthesis.
Tert-butyldimethylsilyl (TBS) ethers are cleaved with oxalic acid or HCl in THF to regenerate hydroxyl groups without affecting sensitive functionalities.
Procedure
Advantages
Hydrogen peroxide (H₂O₂) selectively oxidizes primary alcohols to ketones or carboxylic acids, enabling controlled deprotection. This method is less relevant for bis(11-hydroxyundecyl) disulfide but demonstrates broader applicability in sulfur-containing systems.
Irritant